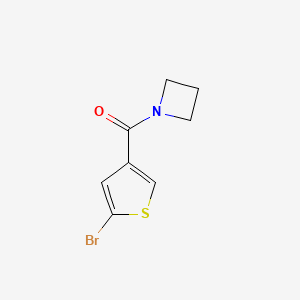![molecular formula C13H11F2N B8199555 4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199555.png)
4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Amination: The amine group is introduced through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization and column chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding biphenyl derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can modify the functional groups attached to the biphenyl core.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their function.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoro-4’-methyl-1,1’-biphenyl: Shares a similar biphenyl structure but differs in the position of the fluorine atoms.
4,4’-Difluoro-1,1’-biphenyl: Lacks the methyl group present in 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine.
Uniqueness: 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4,5-difluoro-2-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c1-8-2-4-9(5-3-8)10-6-11(14)12(15)7-13(10)16/h2-7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSXGQWFYTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)
![4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199545.png)
![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![5-(Difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199569.png)
